molecular formula C13H17ClN4 B11851942 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine

Cat. No.: B11851942
M. Wt: 264.75 g/mol
InChI Key: DGZXEQYUHFTOED-UHFFFAOYSA-N
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Description

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine is a chemical compound that belongs to the class of imidazopyridines This compound is characterized by the presence of a chloro-substituted imidazo[1,2-a]pyridine ring attached to a piperidin-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Ring: : The imidazo[1,2-a]pyridine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst.

  • Chlorination: : The synthesized imidazo[1,2-a]pyridine ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

  • Attachment of the Piperidin-4-amine Moiety: : The final step involves the nucleophilic substitution reaction between the chlorinated imidazo[1,2-a]pyridine and piperidin-4-amine. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

  • Substitution: : The chloro substituent on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Amines, thiols, alkoxides, DMF, DMSO, and mild heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

  • Industry: : The compound is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine is unique due to its specific combination of the imidazo[1,2-a]pyridine ring and piperidin-4-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H17ClN4

Molecular Weight

264.75 g/mol

IUPAC Name

1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-amine

InChI

InChI=1S/C13H17ClN4/c14-10-1-2-13-16-12(9-18(13)7-10)8-17-5-3-11(15)4-6-17/h1-2,7,9,11H,3-6,8,15H2

InChI Key

DGZXEQYUHFTOED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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